2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups. The compound includes an imidazole ring, an azetidine ring, and a pyrimidine ring with a trifluoromethyl group. This structure imparts the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by further functionalization . The azetidine ring is often prepared via cyclization reactions involving appropriate precursors . The final step involves coupling the imidazole and azetidine intermediates with a pyrimidine derivative that contains a trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution of the trifluoromethyl group can produce various substituted pyrimidines .
Scientific Research Applications
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity . The azetidine ring may interact with biological membranes, altering their properties . The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: This compound also contains an imidazole and pyridine ring but lacks the azetidine and trifluoromethyl groups.
4-(1H-Imidazol-1-yl)methylbenzoic acid: Similar in having an imidazole ring but differs in the presence of a benzoic acid group instead of pyrimidine and azetidine rings.
Uniqueness
The uniqueness of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine lies in its combination of three distinct rings and a trifluoromethyl group, which imparts unique chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C12H12F3N5 |
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Molecular Weight |
283.25 g/mol |
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H12F3N5/c13-12(14,15)10-1-2-17-11(18-10)20-6-9(7-20)5-19-4-3-16-8-19/h1-4,8-9H,5-7H2 |
InChI Key |
KSIBYVYJALVQCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)C(F)(F)F)CN3C=CN=C3 |
Origin of Product |
United States |
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